An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8)
An In-depth Technical Guide to 4-Isopropylphenol (CAS: 99-89-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Isopropylphenol (p-Cumenol), a significant organic compound in various industrial and research applications. It covers its physicochemical properties, synthesis methodologies, biological activities, and detailed experimental protocols.
Physicochemical Properties
4-Isopropylphenol is a white to beige crystalline solid at room temperature. It is a member of the phenol class, characterized by a phenol ring substituted with an isopropyl group at the para (4) position. Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 99-89-8 | |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | White to beige crystalline solid/mass | |
| Melting Point | 59-61 °C | |
| Boiling Point | 212-213 °C | |
| Density | 0.970 g/cm³ at 15 °C | |
| Vapor Pressure | 0.05 mmHg at 25 °C | |
| Flash Point | 110 °C (Pensky-Martens closed cup) | |
| Solubility | Slightly soluble in water; Soluble in ethanol and ethyl ether. | |
| logP (o/w) | 2.90 | |
| IUPAC Name | 4-(propan-2-yl)phenol | |
| Synonyms | p-Isopropylphenol, p-Cumenol, 4-Hydroxycumene |
Synthesis and Manufacturing
The industrial production of 4-isopropylphenol primarily involves the alkylation of phenol with propylene. However, this process often yields isomeric mixtures, including ortho- and para-isopropylphenol, with the para-isomer being the minor product. Several methods have been developed to improve the yield and selectivity of 4-isopropylphenol.
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Alkylation of Phenol: The reaction of phenol with propylene using various catalysts is a common industrial method. The conditions and catalyst choice influence the ratio of ortho, para, and di/tri-substituted products.
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Transalkylation of 2-Isopropylphenol: A process has been developed to prepare 4-isopropylphenol by the transalkylation of 2-isopropylphenol in the presence of phenol and specific catalyst systems. This method improves the overall yield of the desired para-isomer.
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Isolation from Natural Sources: 4-Isopropylphenol can be isolated from the oil of Eucalyptus polybractea.
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Grignard Reagent Oxidation: It can be synthesized via the air oxidation of Magnesium para-iso-propylphenyl-bromide.
Caption: General workflow for the synthesis of 4-Isopropylphenol.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of 4-Isopropylphenol. The following sections provide protocols for a laboratory-scale synthesis and common analytical techniques for quantification.
This protocol is based on a patented method to isomerize the ortho-isomer to the desired para-isomer, improving the overall yield.
Objective: To prepare 4-isopropylphenol (4-IPP) from 2-isopropylphenol (2-IPP).
Materials:
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Phenol
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2-Isopropylphenol (2-IPP)
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Catalyst: Trifluoromethane sulfonic acid (TFMSA) or a combination of sulfuric acid-treated clay and a molecular sieve.
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Reaction vessel equipped with a stirrer, heater, and reflux condenser.
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Distillation apparatus.
Procedure:
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Reaction Setup: Charge the reaction vessel with phenol and 2-IPP. The initial mole ratio of phenol to 2-IPP should be between 6:1 and 2:1.
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Catalyst Addition: Add the catalyst to the mixture. If using TFMSA, add approximately 1/20 to 1/1 parts per part of 2-IPP.
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Reaction Conditions: Heat the mixture to a temperature between 110°C and 200°C with continuous stirring.
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Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the 4-IPP/2-IPP ratio (e.g., by GC-MS). The target mole ratio is typically between 0.8 and 1.2.
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Work-up and Isolation: Once the desired ratio is achieved, cool the reaction mixture.
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Purification: Separate the components of the reaction mixture via fractional distillation. Phenol and any unreacted 2-IPP can be recovered and recycled. The fraction containing 4-Isopropylphenol is collected as the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive method for the quantification of 4-Isopropylphenol. The following is a general procedure that can be adapted.
Objective: To quantify the concentration of 4-Isopropylphenol in a sample matrix.
Instrumentation & Materials:
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Gas Chromatograph with Mass Spectrometer (GC-MS)
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GC Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.
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Helium (carrier gas)
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Sample vials
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4-Isopropylphenol standard
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Appropriate solvent (e.g., methanol, dichloromethane)
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Internal Standard (e.g., 4-tert-butylphenol-d13).
Procedure:
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Sample Preparation:
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Liquid Samples (e.g., wine, water): Perform a liquid-liquid extraction with a suitable solvent or use headspace solid-phase microextraction (HS-SPME) for volatile analysis.
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Solid Samples: Use an appropriate extraction technique like Soxhlet extraction.
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Spike the sample with a known concentration of the internal standard.
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Instrument Setup (Example Parameters):
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Injector: 250°C, splitless or split mode.
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Oven Temperature Program: Start at 50°C, ramp at 25°C/min to 130°C, then ramp at 10°C/min to 170°C, and finally ramp at 25°C/min to 300°C.
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Carrier Gas Flow: Helium at ~2 mL/min.
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MS Parameters: Source temperature 250°C. Acquire data in Selected Ion Monitoring (SIM) or full scan mode.
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Calibration: Prepare a series of calibration standards of 4-Isopropylphenol with the internal standard in the same solvent as the samples. Run the standards to generate a calibration curve.
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Analysis: Inject the prepared sample into the GC-MS.
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Quantification: Identify the 4-Isopropylphenol peak based on its retention time and mass spectrum. Quantify the concentration by comparing its response relative to the internal standard against the calibration curve.
High-Performance Liquid Chromatography (HPLC) is a robust method for routine analysis of 4-Isopropylphenol.
Objective: To quantify the concentration of 4-Isopropylphenol in a sample matrix.
Instrumentation & Materials:
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HPLC system with UV or Diode Array Detector (DAD)
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase A: HPLC-grade water with 0.1% formic or phosphoric acid.
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Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
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Sample vials, filters.
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4-Isopropylphenol standard.
Procedure:
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water mixture). Filter the sample through a 0.45 µm filter to remove particulate matter.
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Instrument Setup (Example Gradient):
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Gradient Program: Start with a suitable ratio of Mobile Phase A and B (e.g., 70% A, 30% B), then run a linear gradient to increase the concentration of Mobile Phase B over 15-20 minutes.
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Equilibrate the column with the initial mobile phase composition before each injection.
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Calibration: Prepare and run a series of calibration standards to generate a calibration curve based on peak area versus concentration.
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Analysis: Inject the prepared sample into the HPLC system.
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Quantification: Identify the 4-Isopropylphenol peak by its retention time. Determine the concentration from the calibration curve.
Biological Activity, Mechanism of Action, and Applications
4-Isopropylphenol and its derivatives exhibit a range of biological activities and are used in various applications, from consumer products to pharmaceutical research.
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Flavor and Fragrance: It is used as a flavoring and perfuming agent in cosmetics and other products.
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Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as vinyl compounds. It is also an impurity found in the manufacturing of the anesthetic Propofol.
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Antimicrobial Research: While 4-isopropylphenol itself has some antimicrobial properties, related compounds have been studied more extensively. 4-isopropyl-3-methylphenol is used as an antibacterial and bactericidal agent. A structurally related compound, 4,4'-Isopropylidine-bis[2-isopropyl]phenol, shows potent activity against Gram-positive bacteria.
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Endocrine Disruption Research: 4-Isopropylphenol is listed as a potential endocrine-disrupting compound. Studies on related phenols have shown interactions with various nuclear receptors, including estrogen and androgen receptors.
The precise antimicrobial mechanism of 4-isopropylphenol is not extensively detailed, but the action of structurally similar phenols provides significant insight. Phenolic compounds generally exert their antimicrobial effects by disrupting the bacterial cell membrane. Their hydrophobicity allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of the proton motive force.
A specific mechanism has been elucidated for the related compound 4,4'-Isopropylidine-bis[2-isopropyl]phenol against Bacillus subtilis. This compound potently inhibits the synthesis of the bacterial cell wall by targeting and inhibiting the enzyme D-glutamate ligase . This enzyme is crucial for incorporating D-glutamic acid into the peptidoglycan precursor (UDP-muramyl-L-alanine), thereby halting cell wall construction.
Caption: Inhibition of bacterial cell wall synthesis by a 4-IPP derivative.
Safety and Handling
4-Isopropylphenol is classified as hazardous. It is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.
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GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage.
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Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
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Storage: Store in a cool, dry, well-ventilated area. Recommended storage is between +2°C and +8°C, often under an inert atmosphere to maintain quality.
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First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If swallowed, do NOT induce vomiting and seek immediate medical attention. If inhaled, move the person to fresh air.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Caption: Logical workflow for selecting an analytical method for 4-Isopropylphenol.
